molecular formula C13H16N2S B3200058 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1017379-98-4

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

Cat. No. B3200058
CAS RN: 1017379-98-4
M. Wt: 232.35 g/mol
InChI Key: QKBJYNKBULHDDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound greatly influences its properties. This compound likely has a phenethylamine backbone, with additional functional groups that could alter its behavior .


Chemical Reactions Analysis

Phenethylamines can undergo a variety of chemical reactions, including oxidation, reduction, and transamination . The specific reactions this compound can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, similar compounds have been found to be clear, colorless to light yellow liquids .

Scientific Research Applications

Antimicrobial Activity

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine and its derivatives have been explored for their antimicrobial properties. Abdelhamid et al. (2010) synthesized various thiazole derivatives, including those related to the compound , and evaluated their effectiveness against different microorganisms. The study demonstrated promising antimicrobial potential for these compounds (Abdelhamid et al., 2010).

Corrosion Inhibition

In the field of corrosion science, Kaya et al. (2016) investigated the inhibition performances of thiazole derivatives, including similar compounds, against the corrosion of iron. The study used density functional theory (DFT) calculations and molecular dynamics simulations, finding good agreement between theoretical data and experimental inhibition efficiency (Kaya et al., 2016).

Synthesis Techniques

Kamila et al. (2012) focused on the synthesis of thiazol-2-amines, closely related to the compound of interest, using microwave-assisted Hantzsch thiazole synthesis. This study highlights innovative methods for synthesizing such compounds, which can be crucial for their application in various scientific research areas (Kamila et al., 2012).

Anticancer Potential

Yakantham et al. (2019) synthesized and evaluated a series of thiazol-4-amine derivatives for their anticancer activity against human cancer cell lines. This research suggests the potential application of similar compounds in developing new anticancer therapies (Yakantham et al., 2019).

Antioxidant Activities

Drapak et al. (2019) performed QSAR-analysis on derivatives of thiazol-5-yl ethane-1-one, which are structurally related to the compound , to evaluate their antioxidant activities. This study provides insights into the potential use of these compounds as antioxidants (Drapak et al., 2019).

Molecular and Electronic Structure Investigation

Özdemir et al. (2009) conducted an experimental and theoretical investigation into the molecular and electronic structure of thiazol-2-amine derivatives. Understanding the structural aspects of these compounds can be crucial for their application in various scientific fields (Özdemir et al., 2009).

Plant Growth Regulation and Antifungal Activities

Yu et al. (2007) synthesized novel thiazol-2-amine derivatives, demonstrating their effectiveness as plant growth regulators and antifungal agents. These applications highlight the agricultural and biological relevance of these compounds (Yu et al., 2007).

Security Ink Development

Lu and Xia (2016) explored the application of a thiazol-2-amine derivative in the development of security ink, demonstrating its potential in material science and security-related applications (Lu & Xia, 2016).

Anti-Breast Cancer Agents

Mahmoud et al. (2021) synthesized thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents, illustrating the compound's relevance in oncological research (Mahmoud et al., 2021).

Safety and Hazards

Safety and hazards associated with a compound depend on its specific properties. Some phenethylamines are corrosive and pose significant health risks . Always handle chemicals with appropriate safety measures.

Future Directions

The field of phenethylamines is active, with new compounds being synthesized and studied regularly . This compound could potentially be of interest in future research.

properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-8-4-6-11(7-5-8)13-15-10(3)12(16-13)9(2)14/h4-7,9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBJYNKBULHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
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1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 6
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

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